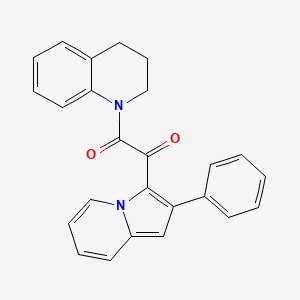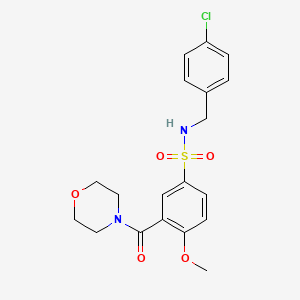
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone
Descripción general
Descripción
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone is a useful research compound. Its molecular formula is C25H20N2O2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.152477885 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Condensation Reactions
Research by Chebanov et al. (2008) on multicomponent condensations involving 5-aminopyrazoles, dimedone, and aldehydes highlights the regio- and chemoselective synthesis of tricyclic condensation products, including pyrazoloquinolinones and pyrazoloquinazolinones. These reactions provide pathways to various tricyclic structures, potentially including compounds structurally related to 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxo-1-(2-phenyl-3-indolizinyl)ethanone, demonstrating the compound's relevance in synthesizing complex heterocyclic structures (Chebanov et al., 2008).
Anti-Cancer Applications
A study by Via et al. (2008) discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with high antiproliferative activity, acting through DNA intercalation and cell cycle inhibition. This research underscores the potential of quinoline derivatives, related to this compound, in developing anti-cancer therapies (Via et al., 2008).
Fluorescent Probe Development
Park et al. (2015) reported the synthesis of indolizino[3,2-c]quinolines, demonstrating their potential as fluorescent probes due to their unique optical properties. This indicates the utility of structurally related compounds in biomedical imaging and as tools in biological research (Park et al., 2015).
Catalytic Behavior and Reactivity
Sun et al. (2007) synthesized N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines and investigated their coordination with iron(II) and cobalt(II) dichloride, demonstrating the catalytic potential of quinoline derivatives in ethylene reactivity. This suggests possible catalytic applications for compounds like this compound in polymer chemistry (Sun et al., 2007).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24(25(29)27-16-8-12-19-11-4-5-14-22(19)27)23-21(18-9-2-1-3-10-18)17-20-13-6-7-15-26(20)23/h1-7,9-11,13-15,17H,8,12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRIMAMQYWSBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4593910.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B4593912.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4593930.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4593946.png)
![3-BENZYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B4593958.png)

![4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4593980.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4593990.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine](/img/structure/B4593995.png)
METHANONE](/img/structure/B4594001.png)
![6-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4594006.png)
![N-phenyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4594014.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4594022.png)
